BENGHE Foundational & Exploratory

Check Availability & Pricing

Acifran: A Comprehensive Technical Guide for
Niacin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acifran

Cat. No.: B15604001

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifran, a potent agonist of the niacin receptors GPR109A (HCAR2) and GPR109B (HCAR3),
serves as a critical tool compound in the study of niacin-mediated signaling pathways and their
therapeutic implications.[1][2] This technical guide provides an in-depth overview of Acifran,
including its chemical properties, binding affinities, and its application in various experimental
settings. Detailed experimental protocols for key assays are provided, along with a
comprehensive summary of quantitative data and visual representations of the associated
signaling cascades. This document is intended to equip researchers, scientists, and drug
development professionals with the necessary information to effectively utilize Acifran as a tool
for advancing our understanding of niacin receptor biology and developing novel therapeutics
for dyslipidemia and inflammatory diseases.

Introduction to Acifran

Acifran is a synthetic organic compound that acts as a full and potent agonist at both the high-
affinity niacin receptor, GPR109A, and the low-affinity niacin receptor, GPR109B.[3] It has been
investigated for its hypolipidemic effects, demonstrating a reduction in serum triglycerides and
circulating LDL-cholesterol in vivo.[2] Its utility as a research tool stems from its ability to mimic
the effects of niacin, thereby allowing for the elucidation of the molecular mechanisms
underlying niacin's therapeutic benefits and side effects.
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Chemical and Physical Properties

Property Value

IUPAC Name 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-
carboxylic acid

Molecular Formula C12H1004

Molecular Weight 218.21 g/mol

CAS Number 72420-38-3

Appearance Solid

Solubility Soluble in DMSO and Ethanol

Quantitative Data: Receptor Binding and Functional
Activity

The following tables summarize the quantitative data for Acifran's activity at the human niacin
receptors, GPR109A and GPR109B. These values are critical for designing and interpreting
experiments.

Table 1: Acifran Binding Affinity and Potency at GPR109A

Parameter Value Assay System Reference
ECso (CAMP

o 1.3 uM CHO-K1 cells [3]
Inhibition)

ECso (ERK1/2

] 160 nM CHO-K1 cells [3]
Phosphorylation)

Table 2: Acifran Binding Affinity and Potency at GPR109B
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Parameter Value Assay System Reference
ECso (CAMP

- 4.2 uM CHO-K1 cells [3]
Inhibition)

ECso (ERK1/2

) 316 nM CHO-K1 cells [3]
Phosphorylation)

Signaling Pathways

Acifran, through its activation of GPR109A and GPR109B, initiates multiple downstream
signaling cascades. These receptors are primarily coupled to the Gai subunit of heterotrimeric
G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in
intracellular cyclic AMP (CAMP) levels.[4] Additionally, GPR109A activation can trigger a G-
protein-independent pathway involving (B-arrestin recruitment, which can lead to the
phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][5]

Gai-Dependent Signaling Pathway

This pathway is considered the canonical signaling route for niacin receptors and is primarily
responsible for the anti-lipolytic effects of niacin and its analogs.
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Gai-Dependent Signaling Pathway of Acifran.

B-Arrestin-Dependent Signaling Pathway

The recruitment of B-arrestin to GPR109A initiates a distinct signaling cascade that can lead to
the activation of the MAPK/ERK pathway. This pathway is implicated in some of the other
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cellular responses to niacin receptor activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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